(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one
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Overview
Description
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one is a chemical compound characterized by a piperazinone ring substituted with a 4-nitrophenyl group and an oxoethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-nitrobenzaldehyde with piperazin-2-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, water.
Major Products Formed
Reduction: (3E)-3-[2-(4-aminophenyl)-2-oxoethylidene]piperazin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitrophenyl group and the piperazinone ring makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical reactions allows for the creation of polymers and other materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[2-(4-aminophenyl)-2-oxoethylidene]piperazin-2-one: A reduced derivative with an amino group instead of a nitro group.
(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]piperazin-2-one: A substituted derivative with a chlorine atom instead of a nitro group.
Uniqueness
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-11(7-10-12(17)14-6-5-13-10)8-1-3-9(4-2-8)15(18)19/h1-4,7,13H,5-6H2,(H,14,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBWIKQMKKURW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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